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molecular formula C11H9NO2 B8455372 3-Methylcarbonyloxyquinoline

3-Methylcarbonyloxyquinoline

Cat. No. B8455372
M. Wt: 187.19 g/mol
InChI Key: VHONXKJTNBVAHT-UHFFFAOYSA-N
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Patent
US05719141

Procedure details

1.35 ml of acetyl chloride are added dropwise to a mixture of 2.5g of 3-hydroxyquinoline (prepared by the method described by Mills and Watson in J.Chem. Soc., 97, 753 (1910)), 8.6 ml of pyridine and 50 ml of methylene chloride, while cooling with ice. After the reaction mixture has been stirred at room temperature for 10 minutes, 50 ml of water are added. Customary working up and purification of the crude product by FC over 50 g of silica gel (mobile phase C) gives 3-methylcarbonyloxyquinoline: Rf (A)=0.55; IR (CH2Cl2): 1770(s) cm-1.
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[OH:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2.N1C=CC=CC=1.C(Cl)Cl>O>[CH3:2][C:1]([O:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:3]

Inputs

Step One
Name
Quantity
1.35 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
OC=1C=NC2=CC=CC=C2C1
Step Two
Name
Quantity
8.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture has been stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method
CUSTOM
Type
CUSTOM
Details
purification of the crude product by FC over 50 g of silica gel (mobile phase C)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(=O)OC=1C=NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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